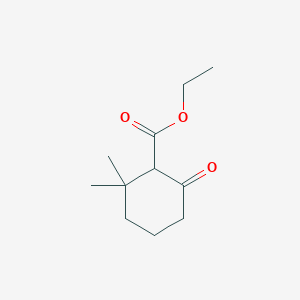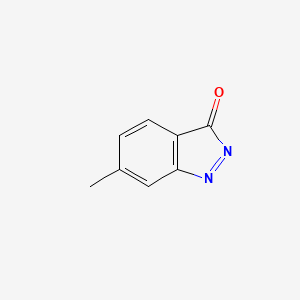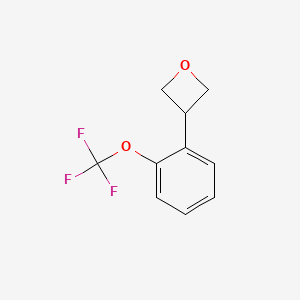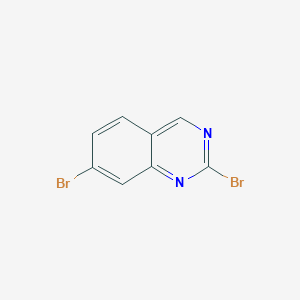
2,7-Dibromoquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromoquinazoline is a chemical compound belonging to the quinazoline family, characterized by the presence of two bromine atoms at the 2nd and 7th positions of the quinazoline ring. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: 2,7-Dibromoquinazoline can be synthesized through various methods, including cyclocondensation reactions. One common approach involves the reaction of 2,7-dibromoaniline with formamide under reflux conditions to form the quinazoline ring . Another method includes the use of benzoyl chloride and pyridine to react with 3,5-dibromoanthranilic acid, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions: 2,7-Dibromoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, thiols, and hydrazines to form substituted quinazolines.
Cyclization Reactions: It can participate in cyclocondensation reactions to form fused heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like benzoylhydrazine, hydroxylamine, and sodium azide are commonly used under reflux conditions.
Cyclization Reactions: Reagents such as formamide and benzoyl chloride are used under heating conditions.
Major Products Formed:
科学研究应用
2,7-Dibromoquinazoline has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2,7-dibromoquinazoline involves its interaction with various molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s bromine atoms may enhance its binding affinity to these targets, leading to increased biological activity .
相似化合物的比较
2,4-Dibromoquinazoline: Similar in structure but with bromine atoms at the 2nd and 4th positions.
2,6-Dibromoquinazoline: Bromine atoms at the 2nd and 6th positions.
2,3-Disubstituted Quinazolines: Various substitutions at the 2nd and 3rd positions, showing different biological activities.
Uniqueness: 2,7-Dibromoquinazoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of bromine atoms at the 2nd and 7th positions may enhance its potential as a precursor for the synthesis of novel compounds with diverse applications .
属性
分子式 |
C8H4Br2N2 |
|---|---|
分子量 |
287.94 g/mol |
IUPAC 名称 |
2,7-dibromoquinazoline |
InChI |
InChI=1S/C8H4Br2N2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H |
InChI 键 |
SIVSBIBBSBFHGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(N=C2C=C1Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


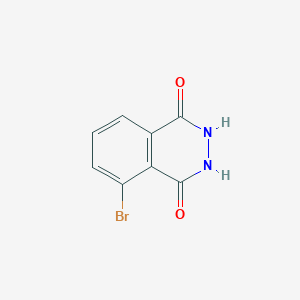

![3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13123940.png)
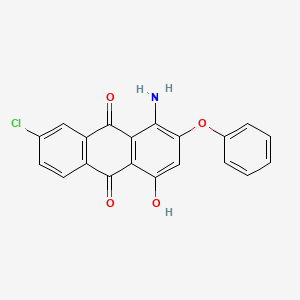


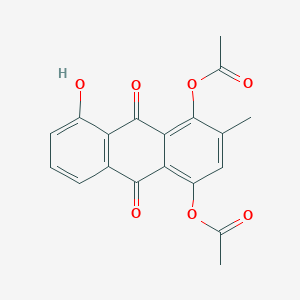
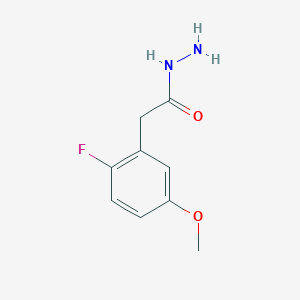
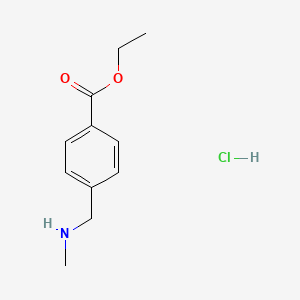
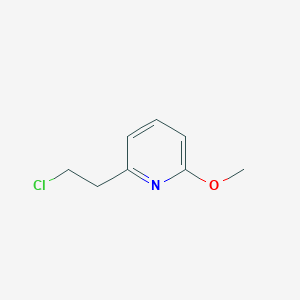
![1-Hydroxy-4-[4-(2-hydroxyethyl)anilino]anthracene-9,10-dione](/img/structure/B13124001.png)
